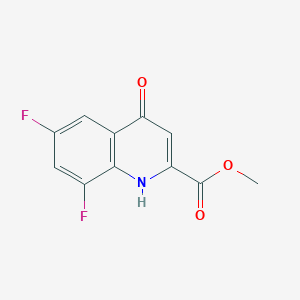

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Overview

Description

“Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7F2NO3 . It has a molecular weight of 239.2 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CC(=O)C2=CC(=CC(=C2N1)F)F . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :Scientific Research Applications

Chemical Synthesis and Structure

- Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, closely related to the specified compound, are synthesized through thermal decarbonylation, with their crystal structures revealing no hydrogen bonds. This indicates potential applications in molecular structure studies (Boteva et al., 2014).

Anticancer Research

- Research targeting breast cancer MCF-7 cell line utilized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a related structure, demonstrating significant anticancer activity. This suggests potential in developing anticancer therapeutics (Gaber et al., 2021).

Antibacterial Applications

- Analogous compounds, such as 1-(substituted-benzyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have shown promising antibacterial activities. This highlights the compound's relevance in developing new antibacterial agents (Sheu et al., 1998).

Synthesis of Intermediates for Antibiotics

- The compound has been used in the synthesis of intermediates for various antibiotics, emphasizing its role in pharmaceutical research and development (Hong & Lee, 2006).

Photodynamic Therapy Research

- A study on dihalogenated quinolones, closely related to methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, showed potential as photochemotherapeutic agents in cancer treatment (Anaya-Gonzalez et al., 2019).

Novel Synthesis Methods

- Innovative methods for synthesizing related compounds underscore the chemical's importance in advancing synthetic chemistry techniques (De-jun, 2004).

Crystal Structure Analysis

- Examination of crystal structures of related compounds can provide insights into molecular interactions and bonding, useful in material science and crystallography (Feng et al., 2019).

Broad-Spectrum Antibacterial Synthesis

- The synthesis of derivatives has been crucial in creating broad-spectrum antibacterial agents, highlighting its potential in combating resistant bacterial strains (Hashimoto et al., 2007).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, this compound disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . This interaction is primarily due to the compound’s ability to form stable complexes with the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it induces cell death by inhibiting DNA replication. This compound also affects cell signaling pathways, leading to the activation of stress responses and apoptosis in bacterial cells . Additionally, this compound can influence gene expression by altering the transcriptional activity of genes involved in DNA repair and replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is essential for DNA replication and transcription. The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of double-strand breaks in the bacterial DNA, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of bacterial growth, with no significant development of resistance observed over short periods. Prolonged exposure may lead to adaptive responses in bacterial populations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with host enzymes and proteins, leading to cellular damage.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways facilitate the excretion of the compound through the kidneys. The interaction with cytochrome P450 enzymes can also lead to potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. For instance, it tends to accumulate in the liver and kidneys, which are the primary sites of metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s ability to target DNA gyrase and topoisomerase IV necessitates its presence in the nucleus, where these enzymes are active. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting bacterial DNA replication.

Properties

IUPAC Name |

methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFZRZFGCJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621559 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-53-4 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)

![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)

![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)